

Key functional groups in 3-Vinylbenzaldehyde

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An In-Depth Technical Guide to the Key Functional Groups of **3-Vinylbenzaldehyde** For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylbenzaldehyde, also known as 3-formylstyrene, is a bifunctional organic compound featuring both an aldehyde and a vinyl group attached to a benzene ring.[1][2] Its molecular formula is C₉H₈O, and it possesses a molecular weight of 132.16 g/mol .[1][2] This unique structure, combining two highly reactive and versatile functional groups, establishes **3-Vinylbenzaldehyde** as a valuable building block in synthetic organic chemistry and materials science. The aldehyde moiety serves as a site for nucleophilic addition and condensation reactions, while the vinyl group can participate in polymerization and cross-coupling reactions. [1] This dual reactivity allows for the synthesis of a diverse range of complex molecules, including polymers, pharmaceutical intermediates, and functionalized materials.[2]

Physicochemical and Spectroscopic Data

The physical properties and characteristic spectroscopic signatures of **3-Vinylbenzaldehyde** are crucial for its identification, handling, and application in synthesis.

Table 1: Physicochemical Properties of 3-Vinylbenzaldehyde



| Property | Value | Source |
|--------------------------|---------------------------------|--------------|
| Molecular Formula | С ₉ Н ₈ О | [2][3][4][5] |
| Molecular Weight | 132.16 g/mol | [1][2][4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.04 g/mL at 25 °C | [2][3] |
| Boiling Point | 102-103 °C at 11 Torr | [3] |
| Refractive Index (n20/D) | 1.58 | [2][3] |
| CAS Number | 19955-99-8 | [2][3][4][5] |

Table 2: Characteristic Spectroscopic Data for Functional Groups in 3-Vinylbenzaldehyde

While a complete, experimentally assigned spectrum for **3-Vinylbenzaldehyde** is not readily available in public databases, the expected positions of key signals can be predicted based on the analysis of its constituent functional groups.



| Spectroscopy | Functional Group | Characteristic Signal / Range |
|-----------------------------------|---|---|
| IR (Infrared) | Aldehyde (C=O Stretch) | Strong, sharp peak at ~1700- 1710 cm ⁻¹ |
| Aldehyde (C-H Stretch) | Two weak peaks at ~2720 $\rm cm^{-1}$ and ~2820 $\rm cm^{-1}$ | |
| Vinyl (C=C Stretch) | Medium peak at ∼1630 cm ⁻¹ | |
| Aromatic (C=C Stretch) | Medium peaks between 1500– 1600 cm ⁻¹ | _ |
| Aromatic (C-H Stretch) | Weak peaks > 3000 cm ⁻¹ | _ |
| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, δ ≈ 9.9-10.1 ppm |
| Aromatic Protons (Ar-H) | Multiplets, $\delta \approx 7.4-7.9$ ppm | |
| Vinyl Proton (-CH=) | Multiplet (dd), $\delta \approx 6.7-6.8$ ppm | |
| Vinyl Protons (=CH ₂) | Multiplets (d), $\delta \approx 5.4-5.9$ ppm | |
| ¹³ C NMR | Aldehyde Carbon (C=O) | δ ≈ 191-193 ppm |
| Aromatic Carbons (Ar-C) | δ ≈ 128-138 ppm | |
| Vinyl Carbon (-CH=) | δ ≈ 136 ppm | - |
| Vinyl Carbon (=CH ₂) | δ ≈ 116 ppm | |

Analysis of Key Functional Groups and Reactivity

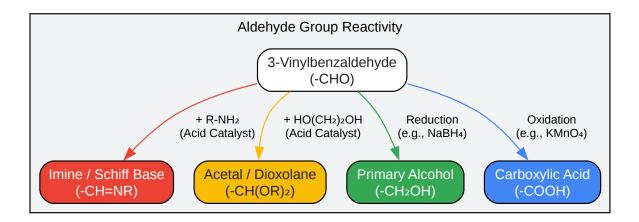
The synthetic utility of **3-Vinylbenzaldehyde** stems from the distinct and often orthogonal reactivity of its aldehyde and vinyl functional groups.

The Aldehyde Group (-CHO)

The aromatic aldehyde group is a primary site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic and readily attacked by nucleophiles.



- Iminization (Schiff Base Formation): Aldehydes react with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by a small amount of acid and is reversible.[6]
- Acetal Formation: In the presence of an acid catalyst, **3-Vinylbenzaldehyde** reacts with diols, such as ethylene glycol, to form cyclic acetals (1,3-dioxolanes).[7][8] This is a common strategy to protect the aldehyde group during reactions targeting the vinyl moiety.[7]
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3vinylbenzoic acid) using common oxidizing agents.
- Reduction: The aldehyde can be selectively reduced to a primary alcohol (3-vinylbenzyl alcohol) using reducing agents like sodium borohydride.



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Core reactions of the aldehyde functional group.

The Vinyl Group (-CH=CH₂)

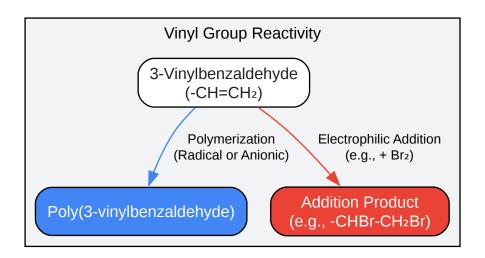
The vinyl group is an electron-rich carbon-carbon double bond that readily undergoes addition reactions and polymerization.

Polymerization: The most significant reaction of the vinyl group is polymerization. 3 Vinylbenzaldehyde can be polymerized through free-radical or anionic polymerization methods to produce polymers with pendant aldehyde groups, known as poly(3-



vinylbenzaldehyde).[2] These functional polymers are useful for post-polymerization modification.

- Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) in classic addition reactions.
- Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed crosscoupling reactions, such as the Heck reaction, enabling the formation of more complex substituted styrenes.



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Core reactions of the vinyl functional group.

Experimental Protocols

The following are representative, detailed methodologies for common transformations involving **3-Vinylbenzaldehyde**, based on established synthetic procedures for aldehydes and vinyl compounds.

Protocol 1: Synthesis of a Schiff Base (N-(3-vinylbenzylidene)aniline)

This protocol describes the condensation reaction between **3-Vinylbenzaldehyde** and aniline to form the corresponding imine.



- Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Vinylbenzaldehyde (1.32 g, 10.0 mmol) in 40 mL of anhydrous toluene.
- Addition of Amine: To the stirred solution, add aniline (0.93 g, 10.0 mmol, 1.0 equivalent).
- Catalyst Addition: Add 3-4 drops of glacial acetic acid as a catalyst to the mixture.
- Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde and the formation of the less polar imine product.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature.
 Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure imine.

Protocol 2: Synthesis of 2-(3-vinylphenyl)-1,3-dioxolane

This protocol details the protection of the aldehyde group in **3-Vinylbenzaldehyde** as a cyclic acetal.[2][7]

- Apparatus Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
- Reagent Charging: To the flask, add 3-Vinylbenzaldehyde (1.32 g, 10.0 mmol), ethylene glycol (0.74 g, 12.0 mmol, 1.2 equivalents), and 50 mL of toluene.
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~50 mg).
- Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is



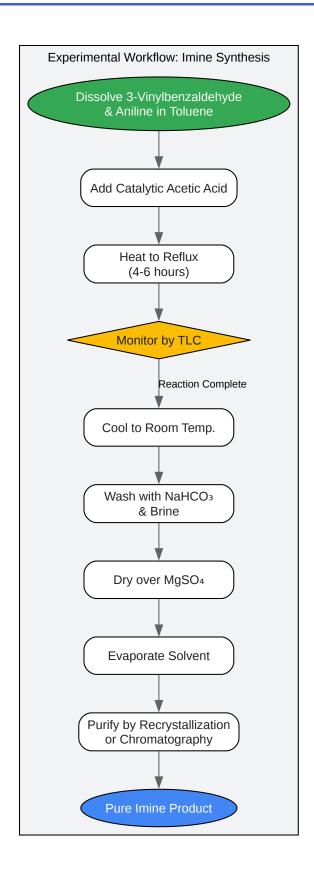




collected (typically 3-5 hours).

- Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with a saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst, followed by washing with water (20 mL) and brine (20 mL).
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to remove the toluene. The crude product, 2-(3-vinylphenyl)-1,3-dioxolane, can be purified by vacuum distillation.





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Logical workflow for the synthesis of an imine.



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